Cas no 79060-88-1 (Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate)

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate structure
79060-88-1 structure
Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
79060-88-1
C32H12BF24Na
886.200143814087
MFCD00043323
60048
125307967

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Properties

Names and Identifiers

    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
    • Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Hydrate
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]-borate
    • sodium,tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Sodium Salt Dihydrate (TFPB)
    • NaBARF
    • PC1999
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex
    • NaBARF Hydrate
    • Borate(1-),tetrakis[3,5-bis(trifluoromethyl)phenyl]-, sodium (9CI)
    • Sodiumtetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-)
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium salt
    • Benzene, 1,3-bis(trifluoromethyl)-,boron complex
    • Sodiumtetrakis[3,5-bis(trifluoromethyl)phenyl]borate
    • S0447
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
    • DTXSID70635585
    • BCP18675
    • AMY39139
    • A839564
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, Selectophore(TM)
    • sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
    • sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex, NaBARF
    • CS-W007369
    • FT-0676911
    • MFCD00043323
    • SY046767
    • AKOS015900300
    • C32H12BF24Na
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]boron sodium
    • SCHEMBL226082
    • sodium tetrakis(3,5-bis-trifluoromethylphenyl)borate
    • AS-10729
    • 79060-88-1
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex (ZCI)
    • Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, sodium (9CI)
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-)
    • Sodium tetrakis[3,5-bis(trifuoromethyl)phenyl]borate
    • sodium tetrakis(3,5-bis(trifluoro methyl)phenyl)borate
    • tetrakis[3,5-bis(trifluoromethyl)phenyl]-Borate(1-) sodium; 1,3-bis(trifluoromethyl)-Benzene boron complex; NaBARF; Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-); Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium salt
    • +Expand
    • MFCD00043323
    • LTGMONZOZHXAHO-UHFFFAOYSA-N
    • 1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
    • C1C(C(F)(F)F)=CC([B-](C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)(C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)=CC=1C(F)(F)F.[Na+]

Computed Properties

  • 886.05500
  • 0
  • 0
  • 12
  • 886.055
  • 58
  • 1060
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 11.21440
  • 0.00000
  • dissolution
  • 310℃
  • Light beige powder.
  • Soluble in water.

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Security Information

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00362P-1g
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 98%
1g
$10.00 2024-04-21
A2B Chem LLC
AB47041-1g
Nabarf hydrate
79060-88-1 98%
1g
$9.00 2024-04-19
Aaron
AR0036B1-250mg
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 98%
250mg
$4.00
abcr
AB355135-250mg
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, 97%, may cont. 1-5% water; .
79060-88-1 97%
250mg
€72.90
Alichem
A019117508-100g
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 97%
100g
950.00 USD
Ambeed
A136880-250mg
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 97%
250mg
$6.0
Apollo Scientific
PC1999-1g
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
79060-88-1 99%
1g
£24.00 2024-07-20
Chemenu
CM482731-5g
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
79060-88-1 95%+
5g
$*** 2023-03-29
Crysdot LLC
CD12030775-25g
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 97%
25g
$297
Enamine
EN300-393373-1.0g
sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
79060-88-1 95%
1.0g
$0.0

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium ,  Sodium tetrafluoroborate Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  30 min, 60 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Reference
Rip It off: Nitro to Nitroso Reduction by Iron Half-Sandwich Complexes
Korb, Marcus ; Hosseini Ghazvini, Seyed Mohammad Bagher ; Moggach, Stephen A.; Meunier, Jean-Francois; Bousseksou, Azzedine; et al, Inorganic Chemistry, 2021, 60(7), 4986-4995

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium ,  Sodium tetrafluoroborate Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  12 h, rt
Reference
(R)-3-Methyl-3-phenyl-1-pentene via catalytic asymmetric hydrovinylation
Smith, Craig R.; Zhang, Aibin; Mans, Daniel J.; RajanBabu, T. V., Organic Syntheses, 2008, 85, 248-266

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Control of the Stereochemical Impact of the Lone Pair in Lead(II) Tris(pyrazolyl)methane Complexes. Improved Preparation of Na{B[3,5-(CF3)2C6H3]4}
Reger, Daniel L.; Wright, Terri D.; Little, Christine A.; Lamba, Jaydeep J. S.; Smith, Mark D., Inorganic Chemistry, 2001, 40(15), 3810-3814

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  heated
1.2 Solvents: Diethyl ether ;  30 min, reflux; 30 min, reflux; overnight, rt
Reference
Main group compounds. Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, Na[B(3,5-(CF3)2C6H3)4]
Reger, Daniel L.; Little, Christine A.; Lamba, Jaydeep J. S.; Brown, Kenneth J.; Krumper, Jennifer R.; et al, Inorganic Syntheses, 2004, 34, 5-8

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether
Reference
Synthesis and Application of Pinene-Pyridine Derivatives in Asymmetric Catalysis
Friscourt, Frederic, 2008, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  rt → reflux; 3 h, reflux
1.2 Solvents: Diethyl ether ;  3 h, reflux; 1 h, reflux; reflux → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Electronic Effects of Ligand Substitution on Spin Crossover in a Series of Diiminoquinonoid-Bridged FeII2 Complexes
Park, Jesse G.; Jeon, Ie-Rang; Harris, T. David, Inorganic Chemistry, 2015, 54(1), 359-369

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium tetrafluoroborate Solvents: Diethyl ether
Reference
Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde
Mans, Daniel J., 2008, , 69(1),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  > 1 min, rt
1.2 Solvents: Diethyl ether ;  30 min, rt; 30 min, heated; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Reference
Tunable aryl alkyl ionic liquids with weakly coordinating bulky borate anion
Kaliner, Maria; Strassner, Thomas, Tetrahedron Letters, 2016, 57(31), 3453-3456

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  10 min, reflux; 45 min, reflux
1.2 Solvents: Diethyl ether ;  1.5 h, reflux; 1 h, reflux; 16 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  45 min, rt
Reference
N-Heterocyclic Iod(az)olium Salts - Potent Halogen-Bond Donors in Organocatalysis
Boelke, Andreas; Kuczmera, Thomas J.; Lork, Enno; Nachtsheim, Boris J., Chemistry - A European Journal, 2021, 27(52), 13128-13134

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium, bromooctyl- Solvents: Diethyl ether
1.2 Reagents: Boron trifluoride etherate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Syntheses and lipophilicities of tetraarylborate ions substituted with many trifluoromethyl groups
Fujiki, Kanji; Kashiwagi, Mitsuyoshi; Miyamoto, Hideyuki; Sonoda, Akinari, Journal of Fluorine Chemistry, 1992, 57(1-3), 307-21

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Gol'dberg, Yu. Sh.; Abele, E.; Liepins, E.; Shimanskaya, M. V., Zhurnal Organicheskoi Khimii, 1989, 25(5), 1099-102

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Magnesium Solvents: Diethyl ether ;  rt; 2 h, rt → 50 °C; overnight, 50 °C → rt
Reference
Iridium(I) N-Heterocyclic Carbene (NHC)/Phosphine Catalysts for Mild and Chemoselective Hydrogenation Processes
Kerr, William J. ; Mudd, Richard J.; Brown, Jack A., Chemistry - A European Journal, 2016, 22(14), 4738-4742

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  25 min, rt
1.2 Solvents: Diethyl ether ;  65 min, rt; 4 h, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  1 h, rt; 16 h, reflux; reflux → rt
1.4 Reagents: Sodium carbonate ,  Oxygen Solvents: Water ;  1 h, rt
Reference
Trialkylammonium salt degradation: implications for methylation and cross-coupling
Washington, Jack B.; Assante, Michele; Yan, Chunhui; McKinney, David; Juba, Vanessa; et al, Chemical Science, 2021, 12(20), 6949-6963

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  25 min, rt
1.2 Solvents: Diethyl ether ;  65 min, rt; 4 h, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  1 h, rt; 16 h, reflux; reflux → rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
A mechanistic analysis of trimethylanilinium salt degradation: implications for methylation and cross-coupling applications
Washington, Jack B.; Assante, Michele; Yan, Chunhui; McKinney, David; Juba, Vanessa; et al, ChemRxiv, 2021, 1, 1-14

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -20 °C; 1 h, -20 °C → 0 °C
1.2 Reagents: Sodium tetrafluoroborate ;  48 h, 23 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates
Yakelis, Neal A.; Bergman, Robert G., Organometallics, 2005, 24(14), 3579-3581

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  45 min, -20 °C; 1 h, -20 °C → 0 °C
1.2 Reagents: Sodium tetrafluoroborate ;  48 h, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes
Kramm, Frederik; Ullwer, Franziska; Klinnert, Benedict; Zheng, Min; Plietker, Bernd, Angewandte Chemie, 2022, 61(38),

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Raw materials

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Preparation Products

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Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79060-88-1)Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
A839564
99%
100g
315.0